molecular formula C14H18FNO4 B2806003 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide CAS No. 1351582-08-5

2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide

Cat. No.: B2806003
CAS No.: 1351582-08-5
M. Wt: 283.299
InChI Key: RVBIJXRNTSCEQV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This acetamide derivative shares a core structural motif with a class of compounds known to act as modulators of voltage-gated sodium channels (NaV) . Sodium channels are critical membrane proteins responsible for the initiation and propagation of action potentials in excitable cells, and their dysregulation is implicated in a wide range of pathological conditions. Consequently, this compound provides researchers with a valuable tool for investigating pain pathways, particularly neuropathic pain, inflammatory pain, and other neurological disorders associated with sodium channel function . The structure of 2-(2-Fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide features a 2-fluorophenoxy group linked to an acetamide core, which is in turn connected to a tetrahydro-2H-pyran (oxane) ring system bearing a hydroxymethyl group. This specific molecular architecture, particularly the fluorophenoxy moiety, is a recognized pharmacophore in the development of sodium channel inhibitors. The presence of the polar hydroxyoxane group can influence the compound's solubility and pharmacokinetic properties, making it a versatile scaffold for structure-activity relationship (SAR) studies. Its primary research applications include use as a reference standard in analytical chemistry, a building block in organic synthesis, and a lead compound in preclinical drug discovery for conditions such as chronic pain, epilepsy, and arrhythmias . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c15-11-3-1-2-4-12(11)20-9-13(17)16-10-14(18)5-7-19-8-6-14/h1-4,18H,5-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBIJXRNTSCEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide typically involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate. This intermediate is then reacted with N-[(4-hydroxyoxan-4-yl)methyl]amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Properties

2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide exhibits a range of pharmacological activities, primarily as a modulator of specific receptors involved in neurological and psychiatric disorders. Its structure suggests potential interactions with the following:

  • Metabotropic Glutamate Receptor 5 (mGluR5) : This receptor is implicated in various neurological conditions, including anxiety and depression. Compounds that modulate mGluR5 can provide therapeutic benefits by altering glutamatergic signaling pathways.
  • Serotonin Receptor 2A (5-HT2A) : The interaction with this receptor can influence mood regulation and psychotropic effects, making it a target for antidepressant and antipsychotic drug development.

Case Study 1: Anticonvulsant Activity

Research published in PubMed indicated that derivatives of fluorophenoxy compounds demonstrated significant anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The study highlighted that certain structural modifications could enhance efficacy against seizures, suggesting a promising avenue for further exploration with 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide .

CompoundModelEfficacy
Compound APTZHigh
Compound BMESModerate
2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamideTBDTBD

Case Study 2: Cancer Therapeutics

In a study focused on heme oxygenase-1 inhibitors, compounds similar to 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide were evaluated for their anticancer properties against various cancer cell lines, including prostate and lung cancer cells. The findings suggested that such compounds could inhibit tumor growth by modulating oxidative stress pathways .

Cancer TypeCell LineIC50 Value
ProstateDU145TBD
LungA549TBD

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyoxan-4-yl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
2-(2-Fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide 2-fluorophenoxy, 4-hydroxyoxan-4-ylmethyl Not reported Hypothesized anti-inflammatory/analgesic activity based on structural class
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluorinated indolinone, pyridinyl Activity score: 5.797 (specific activity not clarified) [1]
2-Azido-N-(4-fluorophenyl)acetamide Azide, 4-fluorophenyl Intermediate for click chemistry; reactive azide group [2]
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Ethoxyphenyl, formyl-methoxyphenoxy Potential precursor for further derivatization due to formyl group [6]
2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide Ethylphenoxy, fluorobenzyl, furylmethyl Hydrophobic ethyl and furan groups may enhance membrane permeability [8]
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, 4-fluorophenyl Chlorine increases molecular weight and lipophilicity vs. fluorine [14]
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl, 4-fluorophenyl, propylacetamido 334.21 White solid with high hydrophobicity; synthesized via multicomponent reaction [15]
2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide Acetylphenoxy, methylphenyl 283.32 Ketone group may participate in hydrogen bonding [16]

Key Observations:

Fluorine vs. Chlorine Substituents :

  • Fluorine’s small size and high electronegativity improve metabolic stability and binding affinity compared to chlorine, which is bulkier and may lead to photodegradation (e.g., chloro-substituted acetamides in ) .

Hydroxyoxan Group vs. Other Polar Substituents: The 4-hydroxyoxan-4-ylmethyl group likely enhances aqueous solubility compared to hydrophobic groups like cyclohexyl or ethylphenoxy . It may also mimic natural sugar moieties, improving bioavailability.

Anti-Inflammatory Potential: Thiazolidinedione derivatives with fluorophenyl groups (e.g., compound 73 in ) exhibit potent anti-inflammatory activity, suggesting the target compound’s fluorophenoxy group may confer similar effects .

Research Findings and Implications

  • Metabolic Stability: Fluorinated phenoxy acetamides generally exhibit longer half-lives than chlorinated analogs due to reduced susceptibility to oxidative metabolism .
  • Solubility : The hydroxyoxan group may address solubility limitations seen in compounds with bulky hydrophobic substituents (e.g., cyclohexyl in ) .
  • Activity Trends: Fluorine-containing analogs often show enhanced activity in anti-inflammatory and analgesic assays compared to non-halogenated derivatives .

Limitations and Contradictions

  • Contradictory Substituent Effects : While fluorine improves stability, its electron-withdrawing nature may reduce reactivity in certain synthetic pathways compared to electron-donating groups (e.g., ethoxy in ) .
  • Lack of Direct Data : Specific pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Coupling Reactions : Use of carbodiimide reagents (e.g., EDC) with HOBt to conjugate the fluorophenoxy-acetyl moiety to the hydroxyoxan-methyl amine backbone .

Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres (N₂/Ar) to prevent side reactions.

Temperature Control : Reactions often proceed at 0–25°C to minimize decomposition.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity. Yield optimization requires stoichiometric balancing of reactive intermediates and real-time monitoring via TLC .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers analyze?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 6.8–7.3 ppm (fluorophenoxy aromatic protons), δ 3.4–4.2 ppm (oxan-methyl and hydroxy group protons), and δ 2.1 ppm (acetamide methylene) .
  • ¹³C NMR : Signals for carbonyl groups (δ 170–175 ppm) and fluorinated aromatic carbons (δ 115–125 ppm).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and O–H (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment peaks corresponding to fluorophenoxy and oxan-methyl moieties .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's mechanism of action against specific enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates or radioactive tracers to measure inhibition kinetics (e.g., IC₅₀ determination) for targets like cyclooxygenases or kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses, supported by mutagenesis studies to validate critical residues .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the compound's biological efficacy?

  • Methodological Answer :

  • Functional Group Modifications :
  • Replace the hydroxyoxan-methyl group with substituted cyclohexanol derivatives to alter lipophilicity .
  • Introduce electron-withdrawing groups (e.g., nitro) on the fluorophenoxy ring to enhance target affinity .
  • Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to improve metabolic stability .
  • In Silico Screening : Virtual libraries of derivatives screened for ADMET properties (e.g., LogP, CYP450 inhibition) to prioritize synthesis .

Q. What methodological approaches are recommended for assessing the compound's pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • In Vivo Absorption : Oral/intravenous administration in rodent models, with plasma concentration measured via LC-MS/MS at timed intervals .
  • Metabolic Stability : Liver microsome assays to identify major metabolites (e.g., hydroxylation of the oxan ring) .
  • Blood-Brain Barrier Penetration : Parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion models .

Data Contradiction Analysis

  • Synthetic Yield Variability : reports yields of 60–75% using EDC/HOBt, while suggests 50–65% with similar conditions. This discrepancy may arise from differences in solvent purity or reaction scaling.
  • Biological Activity : highlights antimicrobial activity, whereas emphasizes anticancer mechanisms. Researchers should validate activity in target-specific assays to resolve context-dependent effects.

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